molecular formula C18H17FIN3S B2811457 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea CAS No. 847389-12-2

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Cat. No.: B2811457
CAS No.: 847389-12-2
M. Wt: 453.32
InChI Key: CIYFGQHHVVEZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea typically involves the reaction of 5-fluoro-2-methyl-1H-indole with an appropriate ethylating agent to form the intermediate 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine. This intermediate is then reacted with 4-iodophenyl isothiocyanate under suitable conditions to yield the final thiourea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The halogen (iodine) on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-phenylthiourea
  • 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea
  • 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea

Uniqueness

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYFGQHHVVEZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.